molecular formula C8H6Br2O B081626 3',5'-Dibromoacetophenone CAS No. 14401-73-1

3',5'-Dibromoacetophenone

Cat. No.: B081626
CAS No.: 14401-73-1
M. Wt: 277.94 g/mol
InChI Key: NHFJDRRYVMJBRJ-UHFFFAOYSA-N
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Description

3’,5’-Dibromoacetophenone is an organic compound with the molecular formula C8H6Br2O. It is a derivative of acetophenone where two bromine atoms are substituted at the 3’ and 5’ positions of the phenyl ring. This compound is known for its utility in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,5’-Dibromoacetophenone can be synthesized through the bromination of acetophenone. One common method involves the use of bromine in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of biphasic electrolysis with sodium bromide and sulfuric acid as a supporting electrolyte has also been reported as an efficient method for the α-bromination of acetophenones .

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Dibromoacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Scientific Research Applications

3’,5’-Dibromoacetophenone is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3’,5’-Dibromoacetophenone involves its ability to act as an electrophile due to the presence of the carbonyl group and the electron-withdrawing bromine atoms. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies .

Comparison with Similar Compounds

  • 3-Bromoacetophenone
  • 4-Bromoacetophenone
  • 2,4-Dibromoacetophenone

Comparison: 3’,5’-Dibromoacetophenone is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to 3-bromoacetophenone and 4-bromoacetophenone, the dibromo derivative offers additional sites for substitution, making it more versatile in synthetic applications. The presence of two bromine atoms also enhances its electrophilic character, making it more reactive towards nucleophiles .

Properties

IUPAC Name

1-(3,5-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFJDRRYVMJBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347456
Record name 3',5'-Dibromoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-73-1
Record name 1-(3,5-Dibromophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14401-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Dibromoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dibromobenzoic acid (2.5 g, 8.9 mmol) in Et2O (30 mL) at 0° C. was added methyllithium (1.6M in Et2O; 12.3 mL, 19.6 mmol) dropwise. The reaction was stirred at 0° C. for 2 hours, and then worked-up with EtOAc and 10% aqueous HCl. The crude material was purified by silica gel chromatography to give the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
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Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 3,5-dibromobenzoic acid (2.5 g, 8.9 mmol) in Et2O (30 mL) at 0° C. was added methyl lithium (1.6M in diethyl ether; 12.3 mL, 19.6 mmol) was added dropwise. The reaction was warmed to room temperature and stirred for 2 hours. Acidic work-up, followed by silica gel chromatography, gave 1-(3,5-dibromo-phenyl)-ethanone.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reported solid-state conformation of 2′-amino-3′,5′-dibromoacetophenone?

A1: The research confirmed that the solid-state conformation of 2′-amino-3′,5′-dibromoacetophenone aligns with previously proposed solution conformations for similar compounds. [] This finding suggests that the conformational preferences observed in solution are maintained in the solid state, which can be valuable information for understanding the molecule's behavior in different environments. Further research might explore if this conformational stability influences the molecule's potential biological activity or interactions.

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